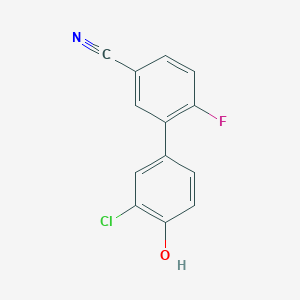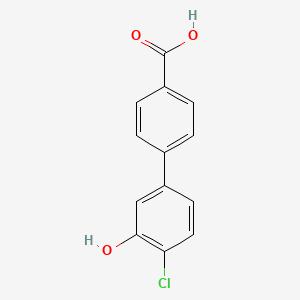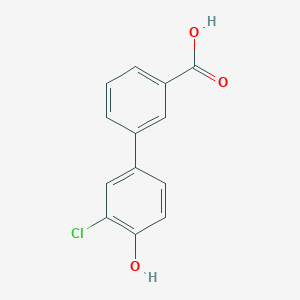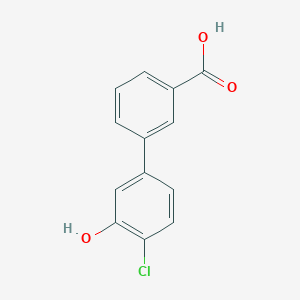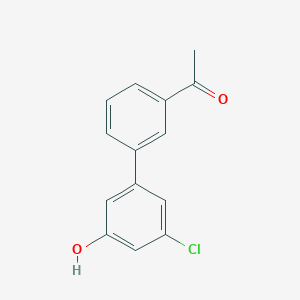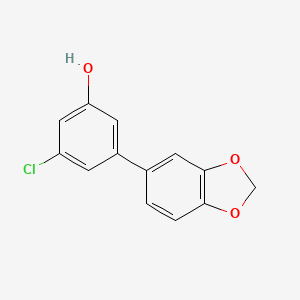
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% (3C5MDOP) is an aromatic compound with a wide range of applications in scientific research. It is a member of the phenol family and is widely used in organic synthesis due to its versatile reactivity and stability. In
Scientific Research Applications
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of various organic compounds, including 4-chloro-3,4-methylenedioxyphenylacetic acid, 4-chloro-3,4-methylenedioxyphenylmethanol, and 4-chloro-3,4-methylenedioxyphenylacetamide. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Mechanism of Action
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is known to have a variety of effects on biochemical and physiological systems. It has been shown to interact with various enzymes, receptors, and ion channels. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in mood regulation.
Biochemical and Physiological Effects
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of effects on biochemical and physiological systems. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, as well as to modulate the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% in lab experiments is its versatility and stability. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% can be toxic in high doses and should be handled with caution in the laboratory.
Future Directions
The future of 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is promising. It has been shown to have a variety of potential applications, including the synthesis of pharmaceuticals, anti-inflammatory agents, and anti-cancer agents. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its toxicity and safety could lead to improved safety protocols for its use in the laboratory.
Synthesis Methods
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is typically synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxybenzene in the presence of an acid catalyst. This reaction produces 4-chloro-3,4-methylenedioxybenzaldehyde. The second step involves the reaction of the 4-chloro-3,4-methylenedioxybenzaldehyde with phenol in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYXBUGYCUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









